molecular formula C14H17NO3 B8360322 3-Carbethoxy-1-phenyl-2-piperidinone

3-Carbethoxy-1-phenyl-2-piperidinone

Cat. No.: B8360322
M. Wt: 247.29 g/mol
InChI Key: MZZUKDKNGWUZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carbethoxy-1-phenyl-2-piperidinone is a piperidine derivative characterized by a carbethoxy (ethyl carbamate) group at the 3-position and a phenyl substituent at the 1-position of the piperidin-2-one ring. Piperidine derivatives are widely studied for their roles in drug discovery, including as analgesics, antipsychotics, and enzyme inhibitors .

The carbethoxy group introduces ester functionality, which may influence solubility, metabolic stability, and bioavailability.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-oxo-1-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-6-10-15(13(12)16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3

InChI Key

MZZUKDKNGWUZEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 3-Carbethoxy-1-phenyl-2-piperidinone with three related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Applications/Notes
This compound C₁₄H₁₇NO₃ 247.29 Carbethoxy, Phenyl, Piperidinone Not explicitly provided Pharmaceutical intermediate, enzymatic inhibition studies
1-(3-Cyclohexen-1-Ylcarbonyl)-2-Methylpiperidine C₁₃H₂₁NO 207.31 Cyclohexenyl carbonyl, Methyl 69462-43-7 Hazardous material (requires safety protocols)
3-Hydroxy-1-methyl-2-piperidinone C₆H₁₁NO₂ 145.16 Hydroxyl, Methyl, Piperidinone SCHEMBL10598894 Polar metabolite, potential solubility enhancer
Piperidine-1-carboxamide derivative (e.g., PF-4457845) C₂₃H₂₀F₃N₅O₂ 479.44 Carboxamide, Trifluoromethyl, Aromatic PF-4457845 High-affinity kinase inhibitors, drug candidates
Key Observations:
  • Functional Groups: The carbethoxy group in the target compound contrasts with the hydroxyl group in 3-Hydroxy-1-methyl-2-piperidinone, impacting polarity and metabolic pathways. Esters (carbethoxy) are typically more lipophilic than hydroxylated derivatives . The phenyl group in the target compound enables π-π stacking interactions, absent in the cyclohexenyl or methyl-substituted analogs .
  • Molecular Weight :

    • The target compound (247.29 g/mol) is intermediate in size, whereas the carboxamide derivative (479.44 g/mol) is bulkier, likely influencing pharmacokinetic properties like membrane permeability .

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